molecular formula C8H6N2O3 B1421137 3-Cyano-5-methoxyisonicotinic acid CAS No. 1138444-09-3

3-Cyano-5-methoxyisonicotinic acid

Cat. No.: B1421137
CAS No.: 1138444-09-3
M. Wt: 178.14 g/mol
InChI Key: LLCIVMLWBCMHRH-UHFFFAOYSA-N
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Description

3-Cyano-5-methoxyisonicotinic acid is an organic compound with the molecular formula C8H6N2O3. It is a derivative of isonicotinic acid, characterized by the presence of a cyano group at the 3-position and a methoxy group at the 5-position on the pyridine ring. This compound is known for its solubility in various organic solvents such as chloroform, methanol, and ethanol, but it is poorly soluble in water .

Scientific Research Applications

3-Cyano-5-methoxyisonicotinic acid is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers use it to study the interactions of cyano and methoxy groups with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: This compound is used in the production of various chemicals and materials.

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It’s also classified as a combustible solid . The compound should be stored properly and handled with care to avoid potential hazards .

Future Directions

As 3-Cyano-5-methoxyisonicotinic acid is provided to early discovery researchers as part of a collection of unique chemicals , it’s likely that it will continue to be used in various research contexts. The specific future directions will depend on the results of these research studies.

Preparation Methods

The synthesis of 3-Cyano-5-methoxyisonicotinic acid typically involves chemical reactions starting from methoxypyridine and benzonitrile. One common method includes the reaction of methoxypyridine with benzonitrile, followed by further processing and purification to obtain the target compound . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is formed efficiently.

Chemical Reactions Analysis

3-Cyano-5-methoxyisonicotinic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Cyano-5-methoxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. These interactions can affect biological pathways and molecular targets, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

3-Cyano-5-methoxyisonicotinic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

3-cyano-5-methoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-13-6-4-10-3-5(2-9)7(6)8(11)12/h3-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCIVMLWBCMHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673861
Record name 3-Cyano-5-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138444-09-3
Record name 3-Cyano-5-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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